1-ethyl-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea
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Overview
Description
N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA is a synthetic organic compound characterized by the presence of a trifluoroethoxy group, a pyrazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.
Formation of the Thiourea Moiety: The final step involves the reaction of the pyrazole derivative with ethyl isothiocyanate under basic conditions to form the thiourea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that interact with the thiourea moiety.
Pathways Involved: Inhibition of enzyme activity through covalent modification or competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-METHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA
- N-ISOPROPYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA
Uniqueness
N-ETHYL-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H13F3N4OS |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-ethyl-3-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C9H13F3N4OS/c1-2-13-8(18)15-7-3-14-16(4-7)6-17-5-9(10,11)12/h3-4H,2,5-6H2,1H3,(H2,13,15,18) |
InChI Key |
PIKGLROQFVMYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CN(N=C1)COCC(F)(F)F |
Origin of Product |
United States |
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